tert-Butyl 5-cyano-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate
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Overview
Description
tert-Butyl5-cyano-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate is a spirocyclic oxindole derivative. Spirocyclic compounds are characterized by a unique structure where two rings are connected through a single atom, creating a three-dimensional architecture. This particular compound has garnered interest due to its potential biological activities and applications in drug discovery.
Preparation Methods
The synthesis of tert-Butyl5-cyano-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate involves several key steps:
Dianion Alkylation and Cyclization: The initial step involves the alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate. This step is crucial for forming the spirocyclic structure.
Demethylation: The resulting spirocyclic oxindole undergoes demethylation to yield the target compound.
The overall yield of this synthetic route is approximately 35% over eight steps, and it does not require chromatographic purification, making it scalable for industrial production .
Chemical Reactions Analysis
tert-Butyl5-cyano-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and oxo groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl5-cyano-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex spirocyclic compounds.
Biology: The compound’s unique structure allows it to interact with various biological receptors, making it a candidate for drug discovery.
Industry: The compound’s stability and reactivity make it useful in various industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl5-cyano-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
tert-Butyl5-cyano-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate is unique due to its spirocyclic structure, which imparts distinct physicochemical properties. Similar compounds include:
Spiro[indoline-3,4’-pyran]-5’-carboxylate: Another spirocyclic compound with a different ring system.
Spiro[indoline-3,2’-pyrrole]-2,5’-dione: A spirocyclic oxindole with a pyrrole ring.
These compounds share the spirocyclic core but differ in their ring systems and substituents, leading to variations in their reactivity and biological activity.
Properties
Molecular Formula |
C18H21N3O3 |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
tert-butyl 5-cyano-2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C18H21N3O3/c1-17(2,3)24-16(23)21-8-6-18(7-9-21)13-10-12(11-19)4-5-14(13)20-15(18)22/h4-5,10H,6-9H2,1-3H3,(H,20,22) |
InChI Key |
LRDUPDBXEIPGBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=CC(=C3)C#N)NC2=O |
Origin of Product |
United States |
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